2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic compound featuring a bromophenyl group, an o-tolyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the bromophenyl and o-tolyl groups. The final step involves the addition of the thio and N-methylacetamide groups under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl and o-tolyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- 2-((5-(4-fluorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- 2-((5-(4-methylphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
Uniqueness
The presence of the bromophenyl group in 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide distinguishes it from similar compounds. This group can influence the compound’s reactivity and interactions, making it unique in its applications and effects.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-13-5-3-4-6-16(13)23-17(14-7-9-15(20)10-8-14)11-22-19(23)25-12-18(24)21-2/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMVQEMMBLAVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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